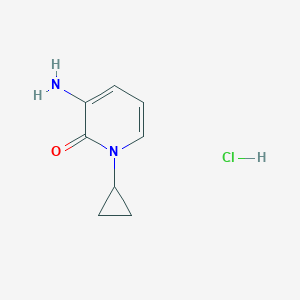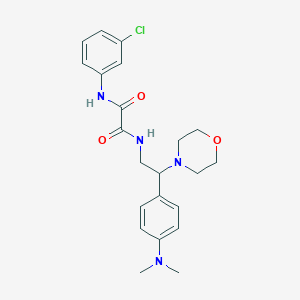
Glycine, N-(2-cyano-6-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(2-cyano-6-benzothiazolyl)- is a chemical compound with the molecular formula C10H7N3O2S . It is primarily used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of Glycine, N-(2-cyano-6-benzothiazolyl)- or similar compounds often involves the condensation reaction between d-cysteine and 2-cyanobenzothiazole (CBT), which can proceed rapidly under physiological pH conditions in water . This reaction has been used in the synthesis of d-luciferin , a substrate for bioluminescent imaging .Molecular Structure Analysis
The molecular structure of Glycine, N-(2-cyano-6-benzothiazolyl)- is C10H7N3O2S . The most stable conformation of similar compounds like 2-cyano-6-methoxybenzothiazole has been delineated using the density functional theory (DFT)/B3LYP method with 6-311++G (d, p) basis set .Physical And Chemical Properties Analysis
Glycine, N-(2-cyano-6-benzothiazolyl)- is a laboratory chemical with a molecular weight of 233.25 . The physical and chemical properties of the compound are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Identification and Modulation of Glycine Receptors
Glycine receptors (GlyR) play a crucial role in inhibitory neurotransmission in the spinal cord and brainstem. Research has identified novel peptides that specifically modulate GlyR function, enhancing GlyR currents at low micromolar concentrations without affecting closely related receptors. This discovery aids in the experimental characterization of the receptor and the development of related therapeutics (Tipps et al., 2010).
Glycine in Plant Stress Resistance
Glycine betaine (GB) and proline accumulation in plants respond to environmental stresses such as drought and salinity. These compounds maintain enzyme and membrane integrity and mediate osmotic adjustment. Research has shown that exogenous application of GB or proline can significantly increase growth and crop yield under stress conditions, suggesting a promising approach to enhance plant stress tolerance (Ashraf & Foolad, 2007).
Glycine in Metabolic Disorders
Glycine has been observed to have lower circulating levels in metabolic disorders associated with obesity and type 2 diabetes. Clinical studies suggest beneficial effects of glycine supplementation, emphasizing the importance of diet, gut microbiota, and liver metabolism in determining glycine availability in obesity and associated metabolic disorders (Alves et al., 2019).
Glycine as a Neurotransmitter Analysis Tool
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been characterized as a fluorogenic labeling reagent for analyzing amino acid neurotransmitters, including glycine, in vivo. This development enables high-speed, efficient assays for neurotransmitter analysis, facilitating the study of neurological conditions and the function of neurotransmitters in the brain (Klinker & Bowser, 2007).
Glycine in Antioxidant Defense and Health
Glycine plays a critical role in antioxidant defense, nutrient metabolism, and the regulation of cellular events. It is vital for the synthesis of glutathione, a major antioxidant in cells, suggesting that adequate protein nutrition and specific amino acid precursors are essential for maintaining optimal glycine levels and supporting overall health (Wu et al., 2004).
Propriétés
IUPAC Name |
2-[(2-cyano-1,3-benzothiazol-6-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-4-9-13-7-2-1-6(3-8(7)16-9)12-5-10(14)15/h1-3,12H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKYSSNAOGWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NCC(=O)O)SC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Oxan-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2867895.png)

![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)

![1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2867899.png)

![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2867902.png)
![Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2867903.png)
![3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B2867904.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2867910.png)